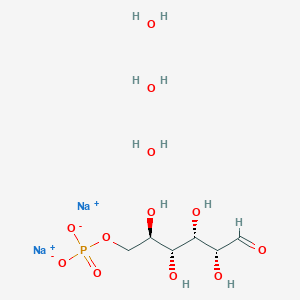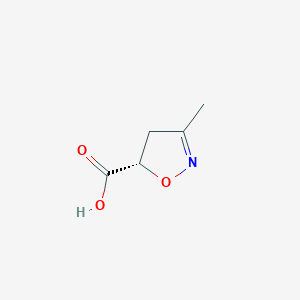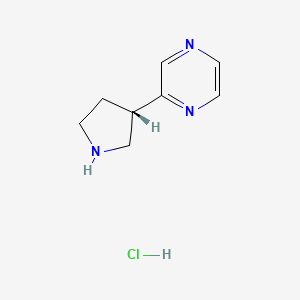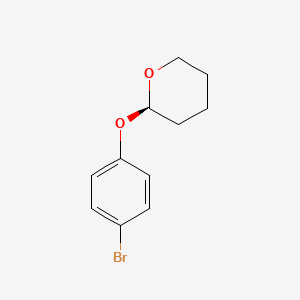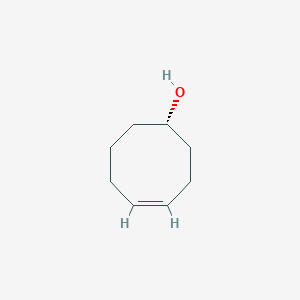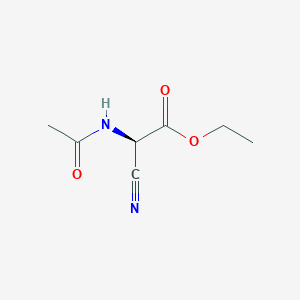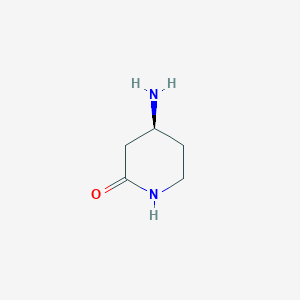
ethyl (2S)-2-bromo-2-cyclopropylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S)-2-bromo-2-cyclopropylacetate is an organic compound featuring a cyclopropane ring substituted with a bromine atom and an ethyl ester group. This compound is often utilized in synthetic chemistry due to its unique structural attributes, which lend themselves to various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-bromo-2-cyclopropylacetate typically involves the bromination of ethyl 2-cyclopropylacetate. The reaction occurs under controlled conditions to ensure the specific (2S) stereochemistry. For example, using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide can facilitate the formation of the brominated product.
Industrial Production Methods: On an industrial scale, this compound is often produced via batch or continuous flow processes. These methods leverage controlled temperature and pressure conditions to optimize yield and purity while minimizing side reactions. The precise control over stereochemistry is maintained through selective catalysts and specific reaction conditions.
化学反应分析
Types of Reactions: Ethyl (2S)-2-bromo-2-cyclopropylacetate can undergo a variety of chemical reactions, including:
Substitution reactions: where the bromine atom can be replaced with other nucleophiles.
Reduction reactions: where the compound can be converted to ethyl 2-cyclopropylacetate or other derivatives.
Addition reactions: involving the cyclopropyl ring opening.
Nucleophilic substitution typically involves reagents such as sodium ethoxide, sodium methoxide, or potassium hydroxide.
Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or through chemical reductants like lithium aluminum hydride (LiAlH4).
Addition reactions often require strong acids or bases to open the cyclopropyl ring under controlled conditions.
Substitution reactions can yield a variety of cyclopropyl derivatives depending on the nucleophile used.
Reduction reactions usually form ethyl 2-cyclopropylacetate or related compounds.
Addition reactions can produce larger ring systems or linear chains depending on the reacting agents.
科学研究应用
Chemistry: In synthetic organic chemistry, ethyl (2S)-2-bromo-2-cyclopropylacetate serves as a versatile intermediate for constructing complex molecules. Its brominated form allows for further functionalization, making it valuable in designing novel organic compounds.
Biology: While less common in biological applications, derivatives of this compound can be explored for potential bioactive properties, including enzyme inhibition and receptor binding studies.
Medicine: In medicinal chemistry, this compound and its derivatives can be investigated for therapeutic uses. This can include potential roles as antiviral, antibacterial, or anticancer agents, though specific applications are typically based on the resulting derivative compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its structural elements can impart desirable properties to materials, such as increased strength or specific chemical reactivity.
作用机制
The mechanism by which ethyl (2S)-2-bromo-2-cyclopropylacetate exerts its effects varies based on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom is displaced by the nucleophile, leading to the formation of a new compound. The cyclopropane ring can also undergo ring-opening reactions, providing a reactive intermediate for further chemical transformations.
Molecular Targets and Pathways: In medicinal chemistry, the molecular targets might include specific enzymes or receptors, though detailed pathways would depend on the derivative compounds synthesized from this compound. The pathways would involve typical biochemical interactions, such as binding to active sites or interfering with biological processes.
相似化合物的比较
Similar Compounds:
Ethyl 2-cyclopropylacetate: lacks the bromine atom, leading to different reactivity.
Ethyl 2-chloro-2-cyclopropylacetate: contains a chlorine atom instead of bromine, which can affect the rate and types of reactions.
Methyl (2S)-2-bromo-2-cyclopropylacetate: has a methyl ester instead of ethyl, influencing solubility and reactivity.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the bromine atom, which makes it highly reactive in substitution reactions. The compound’s structure allows it to serve as a key intermediate in various chemical syntheses, making it valuable for researchers in different scientific fields.
That sums up our dive into this compound. Hopefully, that was as intriguing as a scientific thriller!
属性
IUPAC Name |
ethyl (2S)-2-bromo-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPHOMYBWYDEU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
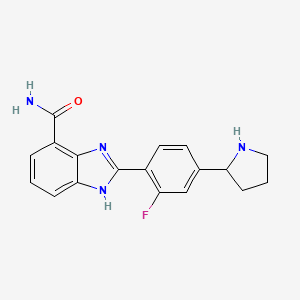
![(S)-3-[(S)-2-((S)-1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1-methyl-2-oxo-imidazolidine-4-carboxylic acid](/img/structure/B8051075.png)
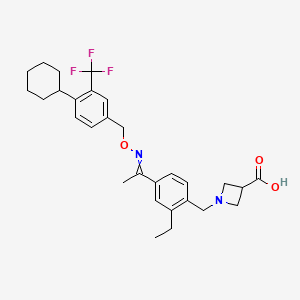
![Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide](/img/structure/B8051103.png)
![Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane](/img/structure/B8051110.png)
![ethyl (2Z)-5-{[1,1'-biphenyl]-4-yl}-4-{[(tert-butoxy)carbonyl]amino}-2-methylpent-2-enoate](/img/structure/B8051111.png)
